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Compound of Interest

Compound Name: 3-(Hydroxymethyl)adamantan-1-ol

Cat. No.: B1590369 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical

Profiles of Key Adamantane Scaffolds

This guide provides a comprehensive cross-validation of analytical data for 3-
(Hydroxymethyl)adamantan-1-ol, a key bifunctional adamantane derivative. For comparative

purposes, this guide also includes analytical data for two structurally related and commonly

utilized alternatives: 1-adamantanol and 1,3-adamantanediol. The objective is to offer

researchers a valuable resource for compound identification, purity assessment, and quality

control in the context of drug discovery and materials science.

Physicochemical Properties
The fundamental physicochemical properties of 3-(Hydroxymethyl)adamantan-1-ol and its

comparators are summarized in the table below. These parameters are crucial for predicting

solubility, designing experimental conditions, and ensuring accurate stoichiometric calculations.
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Property
3-
(Hydroxymethyl)ad
amantan-1-ol

1-Adamantanol
1,3-
Adamantanediol

Molecular Formula C₁₁H₁₈O₂[1][2] C₁₀H₁₆O[3] C₁₀H₁₆O₂[4]

Molecular Weight 182.26 g/mol [1][2] 152.23 g/mol [3] 168.23 g/mol [4]

Appearance
White to almost white

crystalline powder[5]

White crystalline

powder
White crystals

Purity >98.0% (GC) ≥99.0% (GC) ≥99.0% (GC)[6]

Melting Point 158-162 °C[5] ~247 °C (subl.) ~260 °C

Spectroscopic Data Comparison
Spectroscopic techniques are indispensable for the structural elucidation and verification of

adamantane derivatives. This section presents a comparative summary of expected and

reported spectral data for the three compounds. While specific experimental spectra for 3-
(Hydroxymethyl)adamantan-1-ol are not widely published, the data presented are based on

established principles of spectroscopy and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Compound
¹H NMR (Expected
Chemical Shifts, δ ppm)

¹³C NMR (Expected
Chemical Shifts, δ ppm)

3-(Hydroxymethyl)adamantan-

1-ol

1.4-1.8 (m, adamantane CH₂),

2.1-2.3 (br s, adamantane CH),

3.2-3.4 (s, CH₂OH), 4.5-5.0 (br

s, OH)

28-30 (adamantane CH), 35-

45 (adamantane CH₂), 65-70

(C-OH), 70-75 (CH₂OH)

1-Adamantanol

1.5-1.8 (m, 12H, adamantane

CH₂), 2.15 (br s, 3H,

adamantane CH), 1.6 (s, 1H,

OH)[7]

30.7 (adamantane CH), 36.2

(adamantane CH₂), 45.4

(adamantane CH₂), 68.2 (C-

OH)

1,3-Adamantanediol

1.4-1.7 (m, 12H, adamantane

CH₂), 2.2 (br s, 2H,

adamantane CH), 1.7 (s, 2H,

OH)

30.0 (adamantane CH), 38.0

(adamantane CH₂), 48.0

(adamantane CH₂), 68.0 (C-

OH)

Note: Expected chemical shifts for 3-(Hydroxymethyl)adamantan-1-ol are estimated based

on the structures of 1-adamantanol, 1,3-adamantanediol, and published data for 3,5-

Bis(hydroxymethyl)adamantan-1-ol.[8]

Infrared (IR) Spectroscopy
Compound Key IR Absorptions (cm⁻¹)

3-(Hydroxymethyl)adamantan-1-ol
~3300 (br, O-H stretch), 2850-2950 (s, C-H

stretch), ~1050 (s, C-O stretch)

1-Adamantanol
3600-3200 (br, O-H stretch), 2900 (s, C-H

stretch), 1050 (s, C-O stretch)

1,3-Adamantanediol
3600-3200 (br, O-H stretch), 2920 (s, C-H

stretch), 1040 (s, C-O stretch)

Mass Spectrometry (MS)
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Compound
Expected Molecular Ion
(m/z)

Key Fragmentation Peaks
(m/z)

3-(Hydroxymethyl)adamantan-

1-ol
182 [M]⁺

164 [M-H₂O]⁺, 151 [M-

CH₂OH]⁺, 135 [adamantyl

cation]⁺

1-Adamantanol 152 [M]⁺[9] 135 [M-OH]⁺, 93, 79[9]

1,3-Adamantanediol 168 [M]⁺
150 [M-H₂O]⁺, 133 [M-H₂O-

OH]⁺, 107

Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and

reliable analytical data. The following are generalized procedures for the key analytical

techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may

depend on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (for solid samples):

Sample Preparation (Thin Solid Film Method):[10]

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g.,

dichloromethane or acetone).[10]

Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[10]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight and

fragmentation pattern.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a

non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Gas Chromatography Method:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometry Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.

Visualized Workflows and Relationships
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To further clarify the analytical process and the relationships between the compounds, the

following diagrams are provided.

Sample Preparation

Adamantane Derivative
(Solid)

Dissolution in
Appropriate Solvent

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy (for thin film)

GC-MS

Structural Confirmation

Functional Group
Identification

Purity & Molecular Weight
Confirmation

Click to download full resolution via product page

Caption: General workflow for the analytical characterization of adamantane derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1590369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adamantane
(C₁₀H₁₆)

1-Adamantanol
(C₁₀H₁₆O)

Hydroxylation

1,3-Adamantanediol
(C₁₀H₁₆O₂)

Hydroxylation

3-(Hydroxymethyl)adamantan-1-ol
(C₁₁H₁₈O₂)

Further Functionalization
(e.g., via carboxylation & reduction)

Click to download full resolution via product page

Caption: Structural relationship of the compared adamantane derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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